molecular formula C10H9F3N4O2 B2381152 1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid CAS No. 1006459-10-4

1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B2381152
CAS No.: 1006459-10-4
M. Wt: 274.203
InChI Key: SETJSBDIFLNRJQ-UHFFFAOYSA-N
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Description

1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid is a compound of interest in both organic chemistry and pharmaceutical research

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of diaryl ether inhibitors of toxoplasma gondii enoyl reductase .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of antifungal agents , suggesting that they may interact with fungal cells to inhibit their growth.

Biochemical Pathways

Given its potential use in the synthesis of antifungal agents , it may be involved in pathways related to fungal cell wall synthesis or other essential processes for fungal growth.

Result of Action

Given its potential use in the synthesis of antifungal agents , it may result in the inhibition of fungal growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves a multi-step reaction process. A possible route includes:

  • Synthesis of the pyrazole core through cyclization of hydrazine with a β-diketone.

  • Introduction of the trifluoromethyl group via trifluoromethylation using reagents such as trifluoromethyl iodide or trimethyl(trifluoromethyl)silane.

  • Methylation of the pyrazole ring.

  • Formation of the carboxylic acid group via oxidation of an aldehyde intermediate, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Scaling up for industrial production may involve:

  • Optimizing reaction conditions to increase yield and purity.

  • Continuous flow synthesis to improve reaction efficiency.

  • Utilizing greener solvents and catalysts to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid undergoes several types of reactions:

  • Oxidation: Oxidizing agents can further oxidize the methyl group to produce carboxyl or hydroxyl derivatives.

  • Reduction: Hydrogenation can reduce the compound to its corresponding alcohol or hydrocarbon.

  • Substitution: Halogenation, nitration, and sulfonation can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Hydrogen gas with a palladium catalyst.

  • Substitution: Halogens (chlorine, bromine), nitration mixtures (concentrated nitric and sulfuric acids).

Major Products

  • Oxidation and reduction reactions produce alcohols, carboxylates, and hydrocarbons.

  • Substitution reactions yield halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

Biology

Its unique structure allows it to interact with biological macromolecules, enabling its use in biochemical assays and as a molecular probe.

Medicine

The compound's potential medicinal properties are being explored in drug discovery, particularly for its anti-inflammatory and anti-cancer activities.

Industry

In industrial applications, it can be used as an intermediate in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Unique Features

List of Similar Compounds

  • 3-(trifluoromethyl)-1H-pyrazole

  • 1-methyl-1H-pyrazole-3-carboxylic acid

  • 5-methyl-1H-pyrazole-3-carboxylic acid

Hope this helps to understand the compound better! Let me know if there's something specific you'd like to delve deeper into.

Properties

IUPAC Name

1-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O2/c1-6-4-8(10(11,12)13)15-17(6)5-16-3-2-7(14-16)9(18)19/h2-4H,5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETJSBDIFLNRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CN2C=CC(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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